

# AVE 0991 Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Novel Angiotensin-(1-7) Receptor Agonist

**AVE 0991 sodium salt** is a synthetic, non-peptide, and orally active compound that functions as a potent agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2] This technical guide provides a comprehensive overview of AVE 0991, detailing its mechanism of action, key experimental findings, and relevant protocols for the scientific community.

### **Core Mechanism of Action**

AVE 0991 mimics the physiological effects of the endogenous peptide Ang-(1-7) by binding to and activating the Mas receptor, a G-protein-coupled receptor.[3] This activation triggers a cascade of intracellular signaling pathways that are often counter-regulatory to the classical renin-angiotensin system (RAS) axis mediated by Angiotensin II (Ang II) and its AT1 receptor. The effects of AVE 0991 are diverse, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions in various tissues.[4]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for AVE 0991 in various experimental settings.

Table 1: Receptor Binding and In Vitro Activity



| Parameter                       | Value        | Cell/Tissue Type                               | Reference |
|---------------------------------|--------------|------------------------------------------------|-----------|
| IC50 (vs. [125I]-Ang-<br>(1-7)) | 21 ± 35 nM   | Bovine aortic<br>endothelial cell<br>membranes | [1][5]    |
| IC50 (vs. [125I]-Ang-<br>(1-7)) | 47.5 nM      | Mas-transfected COS cells                      | [6][7]    |
| IC50 (vs. Ang-(1-7))            | 220 ± 280 nM | Bovine aortic<br>endothelial cell<br>membranes | [1][2]    |
| Peak NO Release (10<br>μΜ)      | 295 ± 20 nM  | Bovine aortic endothelial cells                | [1][5]    |
| Peak O2- Release (10<br>μM)     | 18 ± 2 nM    | Bovine aortic<br>endothelial cells             | [1][5]    |

Table 2: In Vivo Effects in Animal Models



| Animal Model                       | Dosage                            | Effect                                                                                    | Reference |
|------------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Water-loaded Swiss<br>mice         | 0.58 nmol/g                       | Decreased urinary<br>volume (0.13±0.05 mL<br>vs. 0.51±0.04 mL for<br>vehicle)             | [1]       |
| Water-loaded<br>C57BL/6 mice       | 0.58 nmol/g                       | Decreased water<br>diuresis (0.06±0.03<br>mL vs. 0.27±0.05 for<br>vehicle)                | [1][2]    |
| Water-loaded<br>C57BL/6 mice       | 0.58 nmol/g                       | Increased urine osmolality (1669±231.0 mOsm/KgH2O vs. 681.1±165.8 mOsm/KgH2O for vehicle) | [1][2]    |
| Rats with Myocardial<br>Infarction | 1 week treatment                  | Decreased perfusion<br>pressure (56.55±0.86<br>vs. 68.73±0.69 mmHg<br>for vehicle)        | [1]       |
| Rats with Myocardial<br>Infarction | 1 week treatment                  | Increased systolic<br>tension (11.40±0.05<br>vs. 9.84±0.15 g for<br>vehicle)              | [1]       |
| Obese Zucker Rats                  | 0.5 mg/kg BW/day for<br>2 weeks   | Improved whole-body glucose tolerance                                                     | [8]       |
| Apolipoprotein E-knockout mice     | 0.58 μmol/kg per day<br>(dietary) | Inhibited perivascular inflammation and increased plaque stability                        | [7]       |
| DSS-induced colitis in mice        | 1, 20, and 40 mg/kg<br>(i.p.)     | Restored drop in body<br>weight to untreated<br>levels                                    | [3]       |



## Foundational & Exploratory

Check Availability & Pricing

Chronic allergic lung inflammation in mice

1 mg·kg-1 (s.c.)

Prevented airway and pulmonary vascular [4] remodeling

# **Signaling Pathways**

AVE 0991, through its agonistic action on the Mas receptor, modulates several key signaling pathways. These pathways are central to its observed physiological effects.





Click to download full resolution via product page

Caption: Signaling pathways of the Renin-Angiotensin System and AVE 0991.



# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of AVE 0991.

## **Radioligand Binding Assay**

Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

#### Protocol:

- Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and homogenized.[1][5]
- Incubation: Membranes are incubated with [125I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 or Ang-(1-7).[1][5]
- Separation: Bound and free radioligands are separated by filtration.
- Quantification: The radioactivity of the filters is measured using a gamma counter.
- Data Analysis: IC50 values are calculated by non-linear regression analysis.[1][5]





Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

# Measurement of Nitric Oxide (NO) and Superoxide (O2-) Release

Objective: To measure the direct effect of AVE 0991 on the production of NO and O2- from endothelial cells.

Protocol:



- Cell Culture: Bovine aortic endothelial cells are cultured to confluence.[5]
- Nanosensor Placement: Selective electrochemical nanosensors for NO and O2- are positioned on the cell surface.[5]
- Stimulation: Cells are stimulated with AVE 0991 (e.g., 10 μM).[5]
- Real-time Measurement: The release of NO and O2- is measured directly and simultaneously.[5]
- Data Analysis: Peak concentrations and total released amounts are calculated from the sensor readings.[5]





Click to download full resolution via product page

Caption: Workflow for NO and Superoxide Measurement.

# In Vivo Model of Renal Ischemia/Reperfusion Injury

Objective: To evaluate the protective effects of AVE 0991 in a model of acute kidney injury.

#### Protocol:

- Animal Model: Wild-type mice are subjected to renal ischemia by clamping the renal artery for 30 minutes, followed by reperfusion.
- Treatment: Mice are treated with a subcutaneous injection of AVE 0991 (e.g., 9.0 mg/kg) or vehicle immediately after ischemia and 12 hours after reperfusion.[9]
- Sample Collection: Blood and kidney tissue are collected 24 hours after reperfusion.[9]
- Analysis: Serum creatinine is measured to assess renal function. Myeloperoxidase (MPO)
  activity and neutrophil count in the kidney are determined to assess inflammation. Renal
  histopathology is evaluated.[9]





Click to download full resolution via product page

Caption: Experimental Protocol for Renal Ischemia/Reperfusion Model.

### Conclusion

**AVE 0991 sodium salt** represents a significant pharmacological tool for investigating the protective arm of the renin-angiotensin system. Its nature as a non-peptide agonist of the Mas receptor provides a valuable alternative to the native peptide Ang-(1-7), offering potential advantages in terms of stability and oral bioavailability. The data presented in this guide highlight its diverse therapeutic potential in cardiovascular, renal, inflammatory, and metabolic



diseases. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of AVE 0991 and explore its clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. AVE-0991 (sodium salt) Product Type CAT N°: 35375 [bertin-bioreagent.com]
- 8. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AVE 0991 Sodium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#what-is-ave-0991-sodium-salt]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com